molecular formula C13H10BrN5O2 B15235604 3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B15235604
M. Wt: 348.15 g/mol
InChI Key: ISMOJMSAVOKWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound that belongs to the class of pyrimidotriazine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group and a pyrimidotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidotriazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidotriazine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives and suitable catalysts.

    Methylation: The final step involves the methylation of the core structure to achieve the desired dimethyl substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group or the pyrimidotriazine core

Properties

Molecular Formula

C13H10BrN5O2

Molecular Weight

348.15 g/mol

IUPAC Name

3-(3-bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C13H10BrN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-4-3-5-8(14)6-7/h3-6H,1-2H3

InChI Key

ISMOJMSAVOKWPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=CC=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.